molecular formula C42H78NO10P B3418887 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine CAS No. 132014-81-4

1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine

Cat. No. B3418887
CAS RN: 132014-81-4
M. Wt: 788.0 g/mol
InChI Key: AGTPCXBHIGMTEU-NREGDSCDSA-N
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Description

1-Octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .


Molecular Structure Analysis

The molecular formula of this compound is C41H78NO8P . It has a molar mass of 786.11340 g/mol . The InChI representation of its structure is InChI=1S/C41H78NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has 9 hydrogen bond acceptors and 1 hydrogen bond donor . It has 40 freely rotating bonds . Its ACD/LogP value is 10.90, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) values are both 9.30 . Its polar surface area is 121 Ų .

Future Directions

The future directions of research on this compound could involve further exploration of its role in the human exposome and its potential impacts on health . Additionally, given its role as a phosphatidylcholine, it may also be of interest in research on cell membrane structure and function .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine involves the condensation of 1-octadecanoyl-sn-glycero-3-phosphoserine with 9Z,12Z-octadecadienoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "1-octadecanoyl-sn-glycero-3-phosphoserine", "9Z,12Z-octadecadienoyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "1. Dissolve 1-octadecanoyl-sn-glycero-3-phosphoserine and DCC in dry dichloromethane.", "2. Add DMAP to the reaction mixture and stir for 10 minutes.", "3. Add 9Z,12Z-octadecadienoyl chloride dropwise to the reaction mixture and stir for 24 hours at room temperature.", "4. Quench the reaction by adding water and extract the product with chloroform.", "5. Purify the product by column chromatography using a silica gel column and eluting with a mixture of chloroform and methanol.", "6. Analyze the product by NMR and mass spectrometry to confirm its identity." ] }

CAS RN

132014-81-4

Product Name

1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine

Molecular Formula

C42H78NO10P

Molecular Weight

788.0 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b14-12-,20-18-/t38-,39+/m1/s1

InChI Key

AGTPCXBHIGMTEU-NREGDSCDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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